molecular formula C21H15BrN2O3 B4990995 (E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

(E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide

Cat. No.: B4990995
M. Wt: 423.3 g/mol
InChI Key: ZHQUBENJMQQYJO-XSFVSMFZSA-N
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Description

(E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

The synthesis of (E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide typically involves the Aldol condensation reaction. This reaction is carried out by combining substituted acetophenones, propiophenones, and benzaldehyde derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to yield the desired chalcone .

Chemical Reactions Analysis

(E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown antimicrobial properties and is being investigated for its potential use as an antibiotic.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. It can also interact with cellular pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide can be compared with other chalcones, such as:

  • (E)-1-(4-bromophenyl)-3-(4-diphenylamino)phenylprop-2-en-1-one
  • (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one
  • (E)-4-(3-(diphenylamino)phenyl)-1-(4-fluorophenyl)-2-methylbut-3-en-1-one

These compounds share similar structural features but differ in the substituents on the phenyl rings, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c22-17-9-11-18(12-10-17)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQUBENJMQQYJO-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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